molecular formula C11H11BrO B3034036 2-(3-Bromophenyl)-4-pentyn-2-ol CAS No. 1342144-24-4

2-(3-Bromophenyl)-4-pentyn-2-ol

Cat. No.: B3034036
CAS No.: 1342144-24-4
M. Wt: 239.11
InChI Key: CTSKPUMKMYFJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol typically involves the Sonogashira coupling reaction. This reaction is performed between 3-bromoiodobenzene and 4-pentyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or an alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 2-(3-bromophenyl)-4-pentyn-2-one or 2-(3-bromophenyl)-4-pentynal.

    Reduction: Formation of 2-(3-bromophenyl)-4-penten-2-ol or 2-(3-bromophenyl)-4-pentanol.

    Substitution: Formation of 2-(3-azidophenyl)-4-pentyn-2-ol or 2-(3-cyanophenyl)-4-pentyn-2-ol.

Scientific Research Applications

2-(3-Bromophenyl)-4-pentyn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-4-pentyn-2-ol: Similar structure but with the bromine atom at the para position.

    2-(3-Chlorophenyl)-4-pentyn-2-ol: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-3-pentyn-2-ol: Similar structure but with the alkyne group at a different position.

Uniqueness

2-(3-Bromophenyl)-4-pentyn-2-ol is unique due to the specific positioning of the bromine atom and the alkyne group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structural features make it a valuable tool in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)pent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKPUMKMYFJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-4-pentyn-2-ol
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-4-pentyn-2-ol
Reactant of Route 3
2-(3-Bromophenyl)-4-pentyn-2-ol
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-4-pentyn-2-ol
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-4-pentyn-2-ol
Reactant of Route 6
2-(3-Bromophenyl)-4-pentyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.